molecular formula C19H14N2O4 B2661492 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate CAS No. 300828-07-3

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B2661492
CAS No.: 300828-07-3
M. Wt: 334.331
InChI Key: BTPRCGPGOMONJP-UHFFFAOYSA-N
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Description

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic hybrid molecule engineered by combining the core structures of coumarin and 1-methyl-benzimidazole . This places it within a class of compounds noted for their diverse and potent biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery research . The strategic molecular hybridization leverages the known pharmacological profiles of its constituent parts; the coumarin (2H-chromen-2-one) moiety is a privileged structure in medicinal chemistry, widely documented for its antibacterial, antifungal, and anticancer properties , while the benzimidazole nucleus is a bioisostere of naturally occurring nucleotides, allowing it to interact effectively with various enzymes and biopolymers . The specific substitution pattern of this compound—featuring a 1-methyl-benzimidazol-2-yl group at the 3-position of the coumarin core and an acetate ester at the 7-position—is designed to enhance its electronic properties, binding affinity, and metabolic stability for structure-activity relationship (SAR) studies . Researchers are exploring such coumarin-benzimidazole hybrids primarily for their potential as therapeutic agents, with investigations spanning antibacterial applications against multidrug-resistant strains , antitumor activities , and more. The presence of the acetoxy group at the 7-position is a common functionalization that can influence the compound's solubility and be used as a synthetic handle for further derivatization. This product is intended for chemical and biological research applications, including use as a standard in analytical studies, an intermediate in organic synthesis, and a lead compound in the development of new pharmacological tools. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O4/c1-11(22)24-13-8-7-12-9-14(19(23)25-17(12)10-13)18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTPRCGPGOMONJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate typically involves multi-step organic reactions. The reaction conditions often involve the use of catalysts such as nickel and reagents like methyl iodide and sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Cupric acetate, air.

    Reducing Agents: Sodium borohydride.

    Substitution Reagents: Phenylhydrazine, acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or coumarin rings .

Scientific Research Applications

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with molecular targets such as DNA. The compound can bind to DNA grooves, leading to the inhibition of nucleic acid and protein synthesis . This interaction is facilitated by the structural features of the benzimidazole and coumarin moieties, which allow for effective binding and disruption of biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Variations in Benzimidazole-Coumarin Hybrids

Key Compounds Analyzed :

3-(1H-Benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (CAS: 210639-80-8) Structure: Features a hydroxy group at C7 and an ethyl group at C6 on the coumarin ring. Synthesis: Achieved in 32% yield via a multi-step route, highlighting challenges in optimizing reactions for benzimidazole-coumarin hybrids .

N-(1-Methyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trihydroxybenzamide Structure: Replaces the coumarin scaffold with a trihydroxybenzamide group. Activity: Demonstrates enhanced antioxidant and antimicrobial properties due to the polyphenolic substituents .

7-(Diethylamino)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one Structure: Substitutes the C7 acetyloxy group with a diethylamino moiety. Properties: The electron-donating diethylamino group likely shifts fluorescence emission wavelengths, making it a candidate for optoelectronic applications .

Crystallographic and Conformational Analysis :
  • Tools like SHELXL and WinGX are critical for resolving molecular geometries, particularly ring puckering in benzimidazole derivatives . For example, the planarity of the coumarin system contrasts with the puckered benzimidazole ring, affecting π-π stacking interactions in supramolecular assemblies .

Reactivity and Functional Group Interplay

  • Acetate vs. Hydroxy/Methoxy Groups :

    • The acetyloxy group in the target compound is more hydrolytically labile than methoxy or hydroxy groups, which could limit its stability in aqueous environments .
    • In contrast, methoxy-substituted analogs (e.g., compound 8 in ) exhibit improved lipophilicity, enhancing membrane permeability .

Biological Activity

3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse biological properties, including antiviral, anticancer, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13N3O4C_{16}H_{13}N_{3}O_{4}, with a molecular weight of 313.29 g/mol. The compound features a benzoimidazole moiety which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzimidazole have shown efficacy against various viral strains, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV).

Table 1: Antiviral Efficacy of Related Compounds

Compound NameVirus TargetedEC50 (μM)Reference
Compound AHSV5.0
Compound BRSV10.0
Compound CHCV6.7

Anticancer Activity

The anticancer potential of benzoimidazole derivatives has been well-documented. For example, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Table 2: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (μM)Reference
Compound DBreast Cancer12.5
Compound ELung Cancer8.0
Compound FProstate Cancer15.0

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Viral Replication : The compound may inhibit viral replication by interfering with the viral RNA synthesis process.
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways.
  • Antioxidant Properties : The compound also exhibits antioxidant properties, which can protect cells from oxidative stress.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study on Antiviral Activity : A study evaluated the antiviral effects of benzimidazole derivatives against HSV and found that certain derivatives reduced plaque formation significantly compared to control groups.
    "The tested compounds demonstrated a reduction in HSV plaque formation by over 60% at concentrations below 10 μM" .
  • Study on Anticancer Properties : Another study focused on the anticancer activity against prostate cancer cells, reporting that treatment with benzimidazole derivatives led to a significant decrease in cell viability.
    "Cell viability assays indicated that the compound reduced prostate cancer cell viability by approximately 70% at an IC50 value of 15 μM" .

Q & A

Q. What are the recommended synthetic routes for 3-(1-Methyl-1H-benzo[d]imidazol-2-yl)-2-oxo-2H-chromen-7-yl acetate?

The compound can be synthesized via multi-step protocols. A common approach involves coupling a benzimidazole precursor (e.g., 1-methyl-1H-benzimidazole) with a chromenone derivative under reflux conditions. For example, acylation reactions using oxalyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) are effective for introducing the acetate group at the 7-position of the chromenone core . Reaction progress should be monitored via TLC, with purification achieved through recrystallization (e.g., methanol) or column chromatography .

Q. Which analytical techniques are critical for verifying structural integrity and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the presence of key functional groups, such as the methyl group on the benzimidazole ring (δ ~3.8 ppm) and the acetate moiety (δ ~2.3 ppm for CH₃) .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) can assess purity (>95% recommended for biological assays) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ expected at m/z 363.12 for C₂₁H₁₈N₂O₄) .

Q. What are the key physicochemical properties influencing solubility and stability?

  • The compound’s logP (calculated ~2.8) suggests moderate lipophilicity, requiring solvents like DMSO or ethanol for dissolution .
  • Stability studies under varying pH (e.g., pH 2–9) and temperatures (4°C vs. 25°C) are recommended to determine optimal storage conditions. Degradation products can be analyzed via LC-MS .

Advanced Research Questions

Q. How can reaction yields be optimized in multi-step syntheses?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency between benzimidazole and chromenone precursors .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction kinetics for acylation steps, while controlled moisture exclusion prevents hydrolysis .
  • Byproduct analysis : Use GC-MS to identify side products (e.g., unreacted intermediates) and adjust stoichiometry or reaction time accordingly .

Q. What computational methods predict the compound’s reactivity and binding affinity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carbonyl group at the 2-position of chromenone is a potential site for nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases or DNA) using software like AutoDock Vina. The benzimidazole moiety often participates in π-π stacking with aromatic residues in protein active sites .

Q. What experimental designs are suitable for evaluating biological activity?

  • In vitro assays :
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ values calculated from dose-response curves .
  • Enzyme inhibition : Screen against target enzymes (e.g., COX-2 or topoisomerase) using fluorometric or colorimetric substrates .
    • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across biological replicates (n ≥ 3) .

Q. How can structural modifications enhance target selectivity?

  • SAR studies : Synthesize analogs with substituent variations (e.g., halogenation at the benzimidazole ring or ester replacement at the 7-position). Compare bioactivity data to identify critical pharmacophores .
  • Metabolic stability : Assess cytochrome P450-mediated metabolism using liver microsomes. Methyl groups on the benzimidazole ring may reduce oxidative degradation .

Data Contradictions and Resolution

  • Synthetic yields : Literature reports varying yields (40–75%) for similar compounds. Optimize reaction conditions (e.g., inert atmosphere, catalyst loading) to address reproducibility issues .
  • Biological activity disparities : Inconsistent IC₅₀ values across studies may arise from assay conditions (e.g., serum concentration, incubation time). Standardize protocols using guidelines like NIH’s Assay Guidance Manual .

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